molecular formula C18H16ClN3OS B3630645 N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B3630645
M. Wt: 357.9 g/mol
InChI Key: NBPZABDSVVIKDD-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, thiosemicarbazide can be reacted with 4-chlorobenzaldehyde to form the intermediate 5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole.

  • Acylation Reaction: : The intermediate thiadiazole compound is then subjected to an acylation reaction with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the amide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives, amines.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

    Biological Research: It is used in studies to understand the biological pathways and mechanisms involved in various diseases. The compound’s interactions with cellular components can provide insights into disease progression and potential therapeutic targets.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(4-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
  • **N-{5-[(4-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
  • **N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to its molecular targets. Additionally, the combination of the thiadiazole ring and the 4-methylphenyl group provides a distinct structural framework that can be optimized for specific applications.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-2-4-13(5-3-12)10-16(23)20-18-22-21-17(24-18)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPZABDSVVIKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 6
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLPHENYL)ACETAMIDE

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